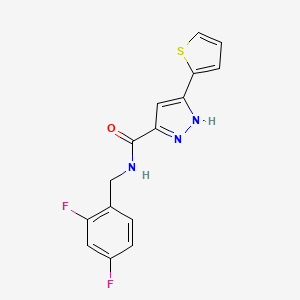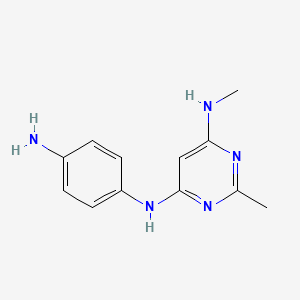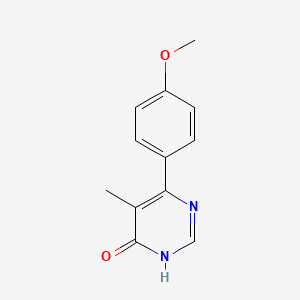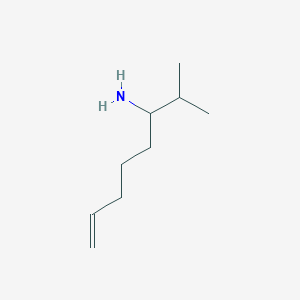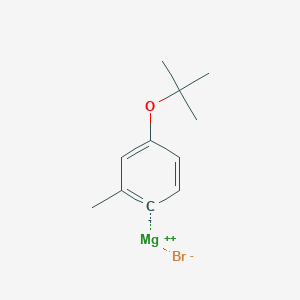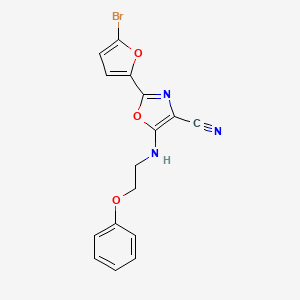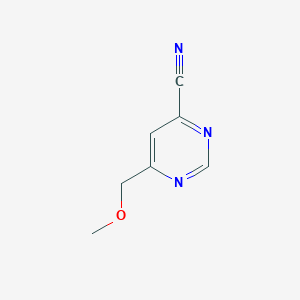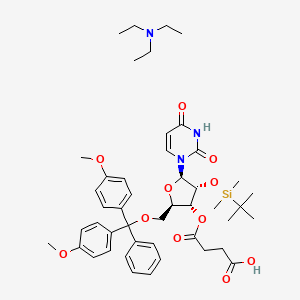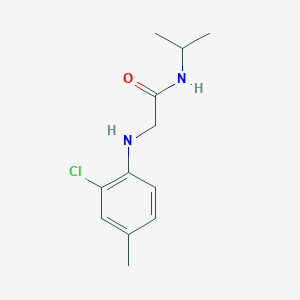
2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide is an organic compound that belongs to the class of chloroacetamides This compound is characterized by the presence of a chloro-substituted aromatic ring and an isopropylacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide typically involves the acylation of imine derivatives. The process begins with the formation of Schiff bases, followed by chloroacetylation of the imines . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential use in developing new pharmaceuticals and agrochemicals.
Medicine: Research into its pharmacological properties aims to identify potential therapeutic applications.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-((2-Chloro-4-methylphenyl)amino)-N-isopropylacetamide include other chloroacetamide derivatives such as acetochlor and metolachlor . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a chloro-substituted aromatic ring and an isopropylacetamide group makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H17ClN2O |
|---|---|
Poids moléculaire |
240.73 g/mol |
Nom IUPAC |
2-(2-chloro-4-methylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17ClN2O/c1-8(2)15-12(16)7-14-11-5-4-9(3)6-10(11)13/h4-6,8,14H,7H2,1-3H3,(H,15,16) |
Clé InChI |
APOBARJIZNXEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC(=O)NC(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-oxabicyclo[3.1.0]hexan-1-yl)-N-methylmethanamine](/img/structure/B14883040.png)
![Methyl 7-oxo-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14883046.png)
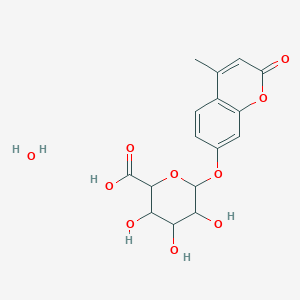

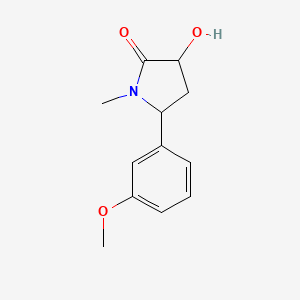
![Bis{[1-(2S,5S)-2,5-dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene}copper(I) trifluoromethanesulfonate](/img/structure/B14883065.png)
